![molecular formula C19H24ClNO2S B13737911 2-[2-(2-benzylsulfanylphenyl)acetyl]oxyethyl-dimethylazanium;chloride CAS No. 14200-07-8](/img/structure/B13737911.png)
2-[2-(2-benzylsulfanylphenyl)acetyl]oxyethyl-dimethylazanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-benzylsulfanylphenyl)acetyl]oxyethyl-dimethylazanium;chloride is a chemical compound with the molecular formula C19H24ClNO2S . This compound is known for its unique structure, which includes a benzylsulfanyl group attached to a phenyl ring, an acetyl group, and a dimethylazanium moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 2-[2-(2-benzylsulfanylphenyl)acetyl]oxyethyl-dimethylazanium;chloride involves several steps. One common method includes the reaction of 2-(2-benzylsulfanylphenyl)acetic acid with a suitable reagent to form the acetylated intermediate. This intermediate is then reacted with dimethylazanium chloride under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
2-[2-(2-benzylsulfanylphenyl)acetyl]oxyethyl-dimethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzylsulfanyl group to a thiol or other reduced forms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-[2-(2-benzylsulfanylphenyl)acetyl]oxyethyl-dimethylazanium;chloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 2-[2-(2-benzylsulfanylphenyl)acetyl]oxyethyl-dimethylazanium;chloride involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The acetyl group may also play a role in modulating the compound’s biological activity by interacting with acetylation sites on proteins .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[2-(2-benzylsulfanylphenyl)acetyl]oxyethyl-dimethylazanium;chloride include other benzylsulfanyl derivatives and acetylated compounds. These compounds share similar structural features but may differ in their specific chemical properties and biological activities. For example, compounds like 2-(benzylsulfanyl)benzoic acid and 2-(benzylsulfanyl)acetophenone have similar benzylsulfanyl groups but differ in their functional groups and overall reactivity .
Propriétés
Numéro CAS |
14200-07-8 |
|---|---|
Formule moléculaire |
C19H24ClNO2S |
Poids moléculaire |
365.9 g/mol |
Nom IUPAC |
2-[2-(2-benzylsulfanylphenyl)acetyl]oxyethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C19H23NO2S.ClH/c1-20(2)12-13-22-19(21)14-17-10-6-7-11-18(17)23-15-16-8-4-3-5-9-16;/h3-11H,12-15H2,1-2H3;1H |
Clé InChI |
ZRZOLLDYZHIBNJ-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](C)CCOC(=O)CC1=CC=CC=C1SCC2=CC=CC=C2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


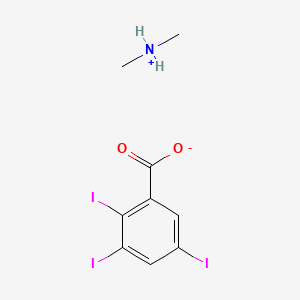


![[1-[(Z)-3-hydroxy-6-(methoxymethoxy)-6-methylhept-4-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B13737841.png)
![[(3Z)-3-[(2E)-2-[(1S,7aS)-1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B13737842.png)
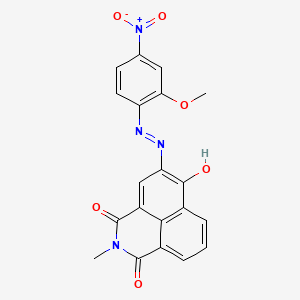
![4-Propyl[1,1'-bi(cyclohexane)]-4-carboxylic acid](/img/structure/B13737854.png)

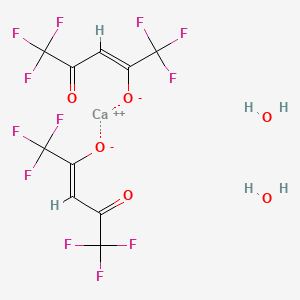
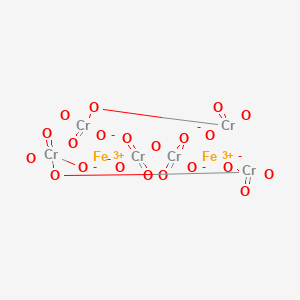
![2-[Carboxymethyl-[6-(2,5-dioxopyrrol-1-yl)hexyl]amino]acetic acid;4-methylbenzenesulfonate](/img/structure/B13737875.png)
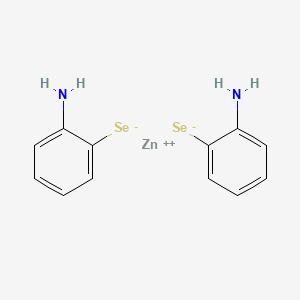

![2',4'-Difluoro-3-{[4-nitro-3-(trifluoromethyl)phenyl]carbamoyl}[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13737909.png)
